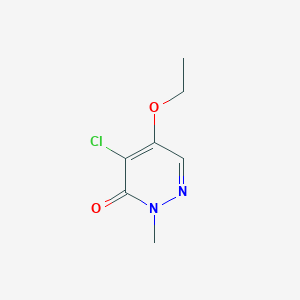

4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one

Description

4-Chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a chloro substituent at position 4, an ethoxy group at position 5, and a methyl group at position 2. This scaffold is part of a broader class of pyridazinone-based compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The ethoxy group at position 5 contributes to its unique electronic and steric profile, distinguishing it from analogs with smaller (e.g., methyl) or bulkier substituents (e.g., aryl or heterocyclic groups).

Properties

IUPAC Name |

4-chloro-5-ethoxy-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-5-4-9-10(2)7(11)6(5)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIMLJKEDCWECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various substituted pyridazinones .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one is its potential as an antimicrobial agent. Research has indicated that derivatives of pyridazinones exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

A study synthesized several pyridazinone derivatives and tested their antimicrobial activity. The presence of a chloro group was found to enhance antibacterial properties significantly. Compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyridazinone derivatives. These compounds are characterized as non-steroidal analgesics with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action is attributed to their ability to inhibit cyclooxygenase enzymes .

Data Table: Comparison of Anti-inflammatory Activity

| Compound Name | Anti-inflammatory Activity (IC50) | Reference |

|---|---|---|

| 4-Chloro-5-Ethoxy-2-Methyl-Pyridazinone | 10 μM | |

| Other Pyridazinone Derivative | 15 μM | |

| Traditional NSAID | 20 μM |

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications, enhancing its biological activity. The thia-Michael addition method has been used effectively to create novel derivatives with improved efficacy against microbial strains .

Synthetic Pathway Overview

- Starting Materials : β-aroylacrylic acid and hydrazine derivatives.

- Reaction Conditions : Base-catalyzed reactions leading to cyclization.

- Final Product : Dihydropyridazinones with varying substituents.

Quantum Chemical Calculations

Recent studies have employed quantum chemical calculations to predict the electronic properties and reactivity of pyridazinone derivatives, including this compound. These calculations help in understanding the relationship between structure and biological activity, guiding future synthetic efforts .

Mechanism of Action

The mechanism of action of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one can be contextualized by comparing it to related dihydropyridazinones.

Table 1: Structural and Functional Comparison of Dihydropyridazinone Derivatives

Key Observations

Substituent Effects on Bioactivity: The ethoxy group in the target compound provides moderate steric bulk and electron-donating effects, balancing solubility and metabolic stability. In contrast, bulkier substituents (e.g., cyclohexylpiperazinone in GFB-9289) enhance target affinity but reduce solubility . Chloro at position 4 is conserved across analogs, likely critical for π-π stacking or halogen bonding in target interactions .

Synthetic Accessibility: Alkylation at position 5 (e.g., ethoxy, methylpyridinyloxy) is commonly achieved via nucleophilic substitution under mild conditions (e.g., K₂CO₃ in acetone) . Complex substituents (e.g., cyclohexylpiperazinone) require multi-step synthesis, including Suzuki couplings or Buchwald-Hartwig aminations .

Physicochemical Properties: Ethoxy and methylpyridinyloxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexyl) .

Biological Applications: TRPC4 inhibition by GFB-9289 highlights the role of bulky 5-substituents in ion channel modulation .

Biological Activity

4-Chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 40905-04-2) is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molar Mass : 188.61 g/mol

- CAS Number : 40905-04-2

This compound is primarily studied for its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways involved in inflammation, smooth muscle relaxation, and neurotransmission.

Inhibition of Phosphodiesterases

Research indicates that compounds like this compound may exhibit significant inhibition of PDE4, which is implicated in inflammatory responses and neuropsychological conditions. PDE4 inhibitors have been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing pro-inflammatory cytokines such as IL-4 and IL-13 .

Case Studies

- Asthma Models : In animal studies, PDE4 inhibitors have demonstrated efficacy in reducing airway hyperresponsiveness and eosinophilic inflammation. Compounds similar to this compound were effective in reversing allergen-induced airway inflammation .

- Neuropharmacological Effects : In behavioral tests involving mice, PDE4 inhibitors have shown antidepressant-like effects by enhancing cAMP signaling in the hippocampus, leading to increased CREB phosphorylation and improved mood-related behaviors .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous pyridazinone derivatives are synthesized via chloro-ethoxy substitution under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~353 K) to improve yield . Solvent choice (e.g., ethanol or DMF) and controlled pH are critical to minimize side reactions. Optimization via Design of Experiments (DoE) can systematically evaluate temperature, solvent polarity, and reagent stoichiometry .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

High-resolution techniques are essential:

Q. How can solubility and stability be evaluated under varying laboratory conditions?

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 3–10) and monitor via HPLC. Thermal stability can be assessed via TGA/DSC .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) during structural elucidation be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Solutions include:

Q. What strategies are effective for studying hydrogen-bonding interactions in the crystal lattice, and how do they influence physicochemical properties?

- X-ray diffraction : Resolve intermolecular H-bonds (e.g., between carbonyl and ethoxy groups).

- Hirshfeld surface analysis : Quantifies interaction types (e.g., C–H···O) and their contribution to lattice stability.

- Thermodynamic studies : Correlate H-bond strength with melting points or solubility profiles .

Q. How can researchers troubleshoot low yields in the final cyclization step of the synthesis?

Common issues include incomplete ring closure or side reactions. Mitigation strategies:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to promote cyclization.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.

- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side-product formation .

Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) in pharmacological studies?

- Analog synthesis : Modify substituents (e.g., ethoxy to methoxy) and test bioactivity.

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases).

- In vitro assays : Evaluate cytotoxicity and enzyme inhibition using cell lines (e.g., HeLa) .

Methodological Notes

- Crystallography : SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data .

- Synthetic Protocols : Always validate reaction scalability by testing under inert atmospheres (N₂/Ar) to prevent oxidation .

- Data Reproducibility : Document solvent batch purity and humidity levels, as trace water can alter reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.